6-(2,6-Difluorophenyl)-6-oxohexanoic acid
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Overview
Description
6-(2,6-Difluorophenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Difluorophenyl)-6-oxohexanoic acid typically involves the introduction of the difluorophenyl group to the hexanoic acid structure. One common method is the Friedel-Crafts acylation reaction, where 2,6-difluorobenzoyl chloride reacts with hexanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Difluorophenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
6-(2,6-Difluorophenyl)-6-oxohexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2,6-Difluorophenyl)-6-oxohexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the keto and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenylacetic acid: Similar structure but with an acetic acid backbone.
2,6-Difluorophenylboronic acid: Contains a boronic acid group instead of a keto group.
2,6-Difluorobenzoyl chloride: A precursor in the synthesis of 6-(2,6-Difluorophenyl)-6-oxohexanoic acid.
Uniqueness
This compound is unique due to the combination of the difluorophenyl group and the hexanoic acid backbone, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(2,6-difluorophenyl)-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c13-8-4-3-5-9(14)12(8)10(15)6-1-2-7-11(16)17/h3-5H,1-2,6-7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGJFBCBTSBARL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CCCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645338 |
Source
|
Record name | 6-(2,6-Difluorophenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-46-6 |
Source
|
Record name | 2,6-Difluoro-ε-oxobenzenehexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2,6-Difluorophenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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